molecular formula C9H8N2O3 B1376031 Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate CAS No. 1190313-98-4

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate

Cat. No.: B1376031
CAS No.: 1190313-98-4
M. Wt: 192.17 g/mol
InChI Key: RYFNFRCPVVGOOJ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable pyrrole precursor, followed by cyclization and esterification reactions . The reaction conditions often include the use of catalysts and solvents such as methanesulfonic acid and methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate can be modified to enhance its efficacy against various cancer cell lines. For instance, studies indicate that certain substitutions on the pyrrole ring can lead to increased cytotoxicity against breast and lung cancer cells .

Neuroprotective Effects
Investigations into the neuroprotective effects of pyrrolopyridine derivatives have revealed that they may play a role in protecting neuronal cells from oxidative stress. The compound's ability to modulate signaling pathways involved in apoptosis makes it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Organic Chemistry

Building Block for Synthesis
this compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the construction of various heterocycles through reactions such as cycloaddition and nucleophilic substitution. This versatility is beneficial for developing new pharmaceuticals and agrochemicals .

Case Study: Synthesis of Pyrrole Derivatives
A notable application involves its use in synthesizing 3-methylpyrrole through a series of reactions starting from methyl 4-methylpyrrole-2-carboxylate. This synthesis highlights the compound's utility in generating biologically relevant structures efficiently .

Biological Evaluation

Inhibition Studies
The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial targets in inflammation and pain management. In vitro studies have demonstrated that specific derivatives exhibit significant COX-2 inhibition, suggesting potential applications as anti-inflammatory agents .

Data Tables

Application Area Description Potential Impact
Anticancer ActivityModifications enhance efficacy against cancer cell linesDevelopment of new anticancer drugs
Neuroprotective EffectsProtects neuronal cells from oxidative stressPotential treatments for neurodegenerative diseases
Synthetic Building BlockUsed in the synthesis of complex organic moleculesFacilitates drug discovery and development
Biological EvaluationInhibitory effects on COX enzymesNew anti-inflammatory agents

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). The compound inhibits the activation of these receptors, which plays a crucial role in various types of tumors . By inhibiting FGFR signaling pathways, the compound can induce apoptosis and inhibit cell proliferation and migration .

Biological Activity

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, structure-activity relationship (SAR), and therapeutic implications.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₈N₂O₃
Molecular Weight192.171 g/mol
CAS Number1190317-75-9
IUPAC NameThis compound
Storage TemperatureAmbient

Biological Activity Overview

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit a range of biological activities, particularly as inhibitors of phosphodiesterase (PDE) enzymes. These enzymes play critical roles in various signaling pathways and are implicated in numerous diseases.

1. Inhibition of Phosphodiesterases

PDEs are therapeutic targets for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and depression. Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine derivatives have been shown to selectively inhibit PDE4B isoforms. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages under pro-inflammatory conditions .

2. Anticancer Potential

The pyrrolo[2,3-b]pyridine scaffold has been explored for its anticancer properties. Compounds derived from this scaffold have shown activity against various cancer cell lines. For example:

CompoundCell Line TestedIC50 Value (µM)
Pyrrolo[2,3-b]pyridine derivative AHeLa0.36
Pyrrolo[2,3-b]pyridine derivative BHCT1161.8

These results suggest that these compounds can effectively inhibit cellular proliferation in cancer models and warrant further investigation for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine derivatives is influenced by their structural modifications. Research has shown that specific substitutions on the pyrrole ring can enhance potency and selectivity against target enzymes.

Key Findings in SAR Studies:

  • Alterations in the substituent groups on the nitrogen atoms significantly affect the inhibitory potency against PDE4B.
  • The introduction of electron-withdrawing groups has been associated with increased activity.
  • Compounds with a methyl group at specific positions on the pyrrole ring demonstrated enhanced selectivity for PDE4B over other isoforms like PDE4D .

Case Studies

Several case studies highlight the therapeutic potential of methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine derivatives:

  • Case Study: PDE4B Inhibition
    • Objective: To evaluate the efficacy of a novel derivative in reducing inflammation.
    • Method: In vitro assays were conducted using macrophages treated with lipopolysaccharides.
    • Results: The derivative exhibited a significant reduction in TNF-α levels compared to controls.
  • Case Study: Anticancer Activity
    • Objective: To assess the cytotoxic effects on human cancer cell lines.
    • Method: Various concentrations of the compound were tested on HeLa and HCT116 cells.
    • Results: Notable inhibition of cell growth was observed at concentrations below 5 µM.

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-10-8-6(5)4-7(12)11-8/h2-3H,4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFNFRCPVVGOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CC(=O)NC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172162
Record name Methyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-98-4
Record name Methyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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